2-Bromopyridin-3-yl acetate
Overview
Description
2-Bromopyridin-3-yl acetate is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the second position and an acetate group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridin-3-yl acetate can be achieved through several methods. One common approach involves the bromination of pyridine derivatives followed by acetylation. For instance, starting with 3-hydroxypyridine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromo-3-hydroxypyridine can then be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyridin-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 2-azidopyridin-3-yl acetate or 2-thiocyanatopyridin-3-yl acetate.
Oxidation: Formation of 2-bromopyridin-3-carboxylic acid.
Reduction: Formation of pyridin-3-yl acetate.
Scientific Research Applications
2-Bromopyridin-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. It can be modified to create derivatives with potential biological activity.
Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the areas of oncology and infectious diseases.
Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromopyridin-3-yl acetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and acetate group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the enzyme’s active site. This interaction can disrupt the enzyme’s normal function, leading to inhibition of its activity .
Comparison with Similar Compounds
2-Chloropyridin-3-yl acetate: Similar structure but with a chlorine atom instead of bromine.
2-Fluoropyridin-3-yl acetate: Contains a fluorine atom instead of bromine.
2-Iodopyridin-3-yl acetate: Contains an iodine atom instead of bromine.
Comparison:
Reactivity: The bromine atom in 2-Bromopyridin-3-yl acetate makes it more reactive in substitution reactions compared to its chlorine and fluorine analogs due to the larger atomic radius and lower bond dissociation energy.
Biological Activity: The size and electronegativity of the halogen atom can influence the compound’s interaction with biological targets. Bromine-containing compounds often exhibit different pharmacokinetic and pharmacodynamic properties compared to their chlorine or fluorine counterparts.
Industrial Use: The choice of halogen can affect the compound’s stability and suitability for industrial applications.
Properties
IUPAC Name |
(2-bromopyridin-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUPWCLRRXCFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(N=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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